Synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine: An In-depth Technical Guide
Synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the preparation of several pharmacologically active compounds, including the anaplastic lymphoma kinase (ALK) inhibitor, lorlatinib. This document explores the strategic considerations for the synthesis, detailing a viable and efficient pathway from commercially available starting materials. The guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and addressing potential challenges and safety considerations. The content is structured to provide both a high-level strategic understanding and granular, actionable laboratory instructions for researchers in organic synthesis and drug development.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry, featuring in a multitude of biologically active molecules. Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, including kinases, polymerases, and other enzymes. The title compound, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, is a crucial building block for the synthesis of third-generation ALK inhibitor lorlatinib, used in the treatment of non-small cell lung cancer.[1][2] The strategic placement of the chloro and ethyl functionalities allows for further synthetic elaboration to construct complex molecular architectures.
This guide will focus on a robust and scalable synthetic route, emphasizing the chemical principles that govern the selection of reagents and reaction conditions.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (1 ), points towards the key intermediate, 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2 ). The conversion of the 4-oxo group to the 4-chloro functionality is a standard transformation, typically achieved through the use of a chlorinating agent such as phosphorus oxychloride (POCl₃).
The core of the synthetic challenge lies in the construction of the 5-ethyl-substituted pyrrolo[2,3-d]pyrimidine ring system. A plausible approach involves the formation of the pyrrole ring onto a pre-existing 5-ethylpyrimidine core. This leads to the key starting material, 2,4-dihydroxy-5-ethylpyrimidine (4 ), which is commercially available or can be readily synthesized.
Caption: Retrosynthetic analysis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine.
Synthetic Pathway and Mechanistic Insights
The forward synthesis is designed as a three-step sequence starting from 2,4-dihydroxy-5-ethylpyrimidine.
Step 1: Synthesis of 2,4-dihydroxy-5-ethylpyrimidine (4)
While commercially available, 2,4-dihydroxy-5-ethylpyrimidine can be synthesized from ethyl propionylacetate and urea, providing a cost-effective starting point for the synthesis.
Caption: Synthesis of the pyrimidine starting material.
Step 2: Synthesis of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2)
This key transformation involves the construction of the pyrrole ring onto the pyrimidine core. A common and effective method is the Vilsmeier-Haack reaction to introduce a formyl group at the 6-position, followed by subsequent reactions to form the pyrrole ring.
A more direct approach, however, involves the reaction of 4-amino-5-substituted pyrimidines with a two-carbon electrophile. In our proposed synthesis, we will follow a modified literature procedure for the parent system.[3]
The synthesis of the key intermediate 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2 ) can be achieved from 2,4-dihydroxy-5-ethylpyrimidine (4 ) via a two-step sequence involving chlorination and subsequent cyclization.
First, chlorination of 4 with phosphorus oxychloride (POCl₃) yields 2,4-dichloro-5-ethylpyrimidine. This is a standard procedure for the conversion of hydroxypyrimidines to their chloro-derivatives.[4]
The resulting 2,4-dichloro-5-ethylpyrimidine is then reacted with a suitable protected aminoacetaldehyde equivalent, followed by cyclization and deprotection to afford the pyrrolo[2,3-d]pyrimidine core. A more streamlined approach involves the direct reaction of a 4-aminopyrimidine with a haloacetaldehyde.
However, a more convergent and often higher-yielding strategy involves the initial construction of a substituted pyrrole which is then used to build the pyrimidine ring. For the purpose of this guide, we will focus on a route that has been proven for the parent system and is adaptable for the 5-ethyl analogue.
A plausible and documented route for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves the reaction of a 4-amino-6-hydroxypyrimidine with chloroacetaldehyde.[3]
Caption: Formation of the 5-ethyl-pyrrolo[2,3-d]pyrimidinone intermediate.
Mechanistic Considerations: The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. This electrophilic species then attacks the electron-rich pyrimidine ring.[5][6][7][8] Subsequent hydrolysis yields the aldehyde. The formation of the pyrrole ring from the aldehyde and an amino group proceeds through a series of condensation and cyclization steps.
Step 3: Chlorination to 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (1)
The final step is the chlorination of the 4-oxo group of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2 ). This is reliably achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl.
Caption: Final chlorination step to yield the target compound.
Mechanistic Considerations: The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate at the 4-oxo position. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro product. The presence of a base is crucial to scavenge the HCl produced, preventing unwanted side reactions and promoting the reaction towards completion.
Detailed Experimental Protocols
Synthesis of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2)
This protocol is adapted from procedures for the synthesis of the unsubstituted analogue and may require optimization.
-
To a solution of 2,4-dihydroxy-5-ethylpyrimidine (1.0 eq) in a suitable solvent (e.g., nitrobenzene or a high-boiling ether), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
Slowly add N,N-dimethylaniline (1.1 eq) and heat the reaction mixture to 110-120 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate of 2,4-dichloro-5-ethylpyrimidine is filtered, washed with water, and dried.
An alternative and more direct approach would be to synthesize 4-amino-5-ethyl-6-hydroxypyrimidine and react it with chloroacetaldehyde, as is done for the unsubstituted analogue.[3]
Synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (1)
This protocol is based on established methods for the chlorination of pyrrolo[2,3-d]pyrimidin-4-ones.[9]
-
To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected MS (ESI+) |
| 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (1) | C₈H₈ClN₃ | 181.62 | δ ~12 (br s, 1H, NH), ~8.6 (s, 1H, H-6), ~7.5 (s, 1H, H-2), ~2.8 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) | m/z 182.0 [M+H]⁺ |
Note: Expected NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Safety and Handling
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [3][10][11][12]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.
-
Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. Always add the reaction mixture containing POCl₃ slowly to a large excess of crushed ice with vigorous stirring. Never add water to the reaction mixture.
-
Spills: In case of a spill, neutralize with a dry solid absorbent material such as sand or sodium bicarbonate. Do not use water.
Conclusion
The synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that can be achieved through a logical and well-established synthetic strategy. The key steps involve the construction of the 5-ethyl-substituted pyrrolo[2,3-d]pyrimidinone core followed by a robust chlorination reaction. Careful control of reaction conditions, particularly during the chlorination and workup steps, is crucial for achieving a good yield and purity of the final product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- US Patent US10738058B2. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
-
Zhang, Y.-L., Xu, C.-T., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638–642. Retrieved from [Link]
-
Hao, B.-Y., Chen, X.-Z., & Zhang, W.-H. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 30(6), 918-921. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2011). ResearchGate. Retrieved from [Link]
-
Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 53(21), 7835-7846. Retrieved from [Link]
- US Patent US4476306A. (1984). Method of preparing 2,4-dihydroxypyrimidine. Google Patents.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Khan, I., & Saeed, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(12), 2649-2678. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- WO Patent WO2022090101A1. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
-
PubChem. (n.d.). Lorlatinib. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. my.airliquide.com [my.airliquide.com]
